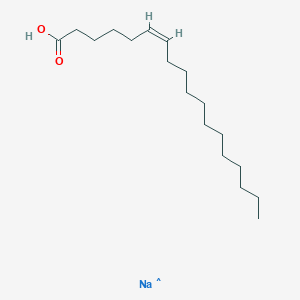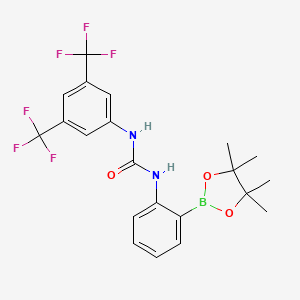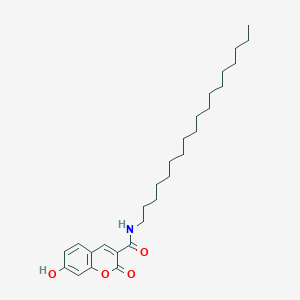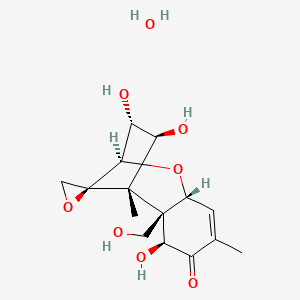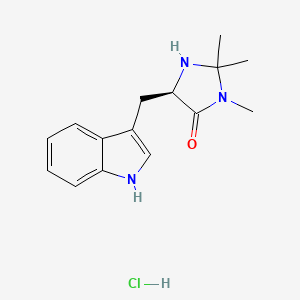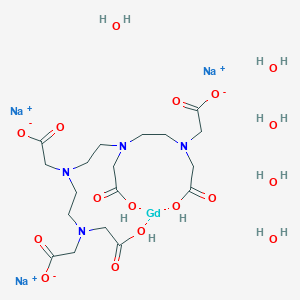
2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2 is a specialized chemical compound with a unique structure that includes two hydroxymethyl groups and a dioxane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential for diverse reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2 typically involves the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF). This process can be carried out using various catalysts, such as platinum or ruthenium, under controlled conditions of temperature and pressure . The reaction conditions often include temperatures around 373 K and pressures of 3 MPa H2, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a chemobiocatalytic route, which involves the use of enzymes to catalyze the conversion of glucose into 5-hydroxymethylfurfural, followed by hydrogenation to produce this compound . This method is advantageous due to its efficiency and the use of renewable biomass as a starting material.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid (FDCA) through electrocatalysis.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various alcohols or acids for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield of the desired products.
Major Products
The major products formed from these reactions include FDCA, BHMTHF, and various esters and ethers, which have applications in polymer synthesis, pharmaceuticals, and other industrial processes .
Scientific Research Applications
2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2 exerts its effects involves its ability to participate in various chemical reactions due to its hydroxyl groups and dioxane ring. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(hydroxymethyl)furan (BHMF): A similar compound with a furan ring instead of a dioxane ring.
5-Hydroxymethylfurfural (HMF): A precursor to 2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol-2,5-13C2, used in various chemical transformations.
2,5-Furandicarboxylic acid (FDCA): An oxidation product of the compound, used in polymer synthesis.
Uniqueness
This compound is unique due to its dioxane ring structure, which imparts different chemical properties compared to its furan-based analogs. This uniqueness allows for specific applications in polymer synthesis and other industrial processes where stability and reactivity are crucial .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
2,5-bis(hydroxymethyl)-(2,5-13C2)1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2/i5+1,6+1 |
InChI Key |
KEQUNHIAUQQPAC-MPOCSFTDSA-N |
Isomeric SMILES |
C1[13C](OC[13C](O1)(CO)O)(CO)O |
Canonical SMILES |
C1C(OCC(O1)(CO)O)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





